molecular formula C24H20N4S2 B11476957 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11476957
M. Wt: 428.6 g/mol
InChI Key: WAWRWUWDGGTZPQ-UHFFFAOYSA-N
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Description

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of thiazole, naphthalene, and triazole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. The thiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions. The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    Thiazole: A basic thiazole ring structure that shares some chemical properties.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, which exhibit similar aromatic characteristics.

Uniqueness

What sets 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-methyl-4-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C24H20N4S2/c1-17-25-20(15-29-17)16-30-24-27-26-23(28(24)21-11-3-2-4-12-21)14-19-10-7-9-18-8-5-6-13-22(18)19/h2-13,15H,14,16H2,1H3

InChI Key

WAWRWUWDGGTZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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